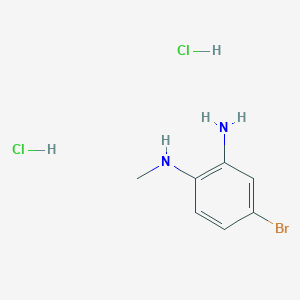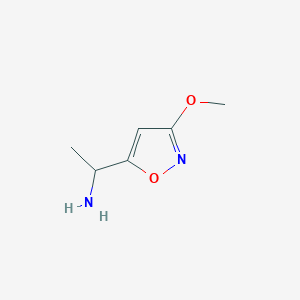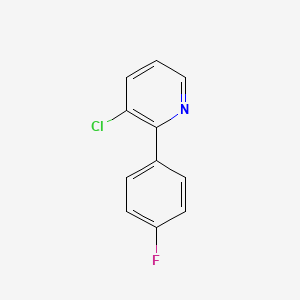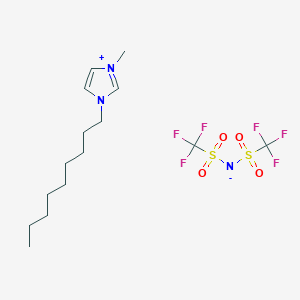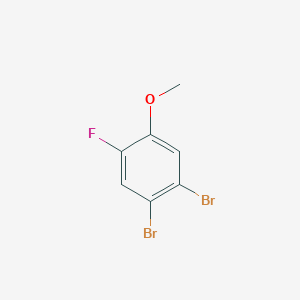
4,5-Dibromo-2-fluoroanisol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-2-fluoroanisol is an organic compound with the molecular formula C7H5Br2FO. It is a derivative of anisole, where the hydrogen atoms at positions 4 and 5 are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by a fluorine atom. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,5-Dibromo-2-fluoroanisol can be synthesized through several methods. One common method involves the bromination of 2-fluoroanisole using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is often purified through recrystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dibromo-2-fluoroanisol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted anisoles.
Oxidation Reactions: Products include aldehydes and acids.
Reduction Reactions: Products include hydrogenated anisoles.
Aplicaciones Científicas De Investigación
4,5-Dibromo-2-fluoroanisol is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,5-Dibromo-2-fluoroanisol involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methoxy group can also play a role in the compound’s solubility and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-fluoroanisole: A similar compound with one bromine atom and one fluorine atom.
2-Bromo-4-fluoroanisole: Another similar compound with different substitution positions.
Uniqueness
4,5-Dibromo-2-fluoroanisol is unique due to the presence of two bromine atoms and one fluorine atom, which confer distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable in specific applications where these properties are desired.
Propiedades
IUPAC Name |
1,2-dibromo-4-fluoro-5-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAHSFZYRFPRIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1F)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amino}propanoic acid](/img/structure/B6309305.png)
![(3,5-Dimethylpyrazol-1-yl)-[1-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]piperidin-4-yl]methanone](/img/structure/B6309310.png)
![Dimethyl 1-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309320.png)
![3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6309321.png)
![2-(4-[2-(Benzyloxy)phenyl]phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6309324.png)
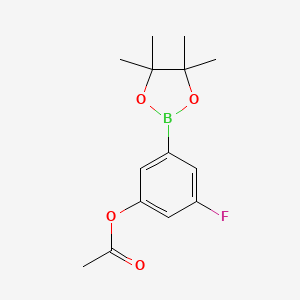
![7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B6309336.png)


